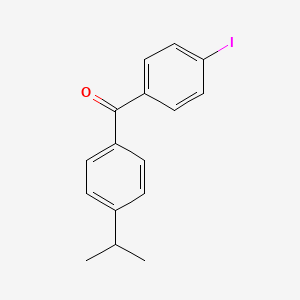

4-Iodo-4'-isopropylbenzophenone

説明

Significance of Substituted Benzophenone (B1666685) Derivatives in Advanced Organic Synthesis

Substituted benzophenone derivatives are a class of compounds recognized for their diverse applications in organic chemistry. The benzophenone core is a robust chemical scaffold that can be functionalized to tune its electronic and steric properties. mdpi.com These derivatives are particularly well-known as photoinitiators, capable of absorbing light to generate reactive species that can initiate polymerization processes, a principle widely used in UV curing for coatings and inks. google.comontosight.ai

Beyond their role as photoinitiators, benzophenone derivatives are crucial intermediates in the synthesis of a wide array of complex organic molecules. google.com Their carbonyl group and aromatic rings can undergo various transformations, making them versatile building blocks. Researchers have utilized them in the synthesis of materials for organic light-emitting diodes (OLEDs) and as precursors for creating poly-substituted fluorenone compounds. google.commdpi.com The ability to modify the substituents on the phenyl rings allows for precise control over the properties of the final products, including their thermal stability, electrochemical behavior, and photophysical characteristics. mdpi.commdpi.com For instance, the introduction of different groups can influence solubility and thermal decomposition temperatures, which are critical parameters for materials science applications. mdpi.com

Relevance of Aryl Iodide Functionality in Modern Synthetic Methodologies

The aryl iodide functionality is of paramount importance in modern organic synthesis due to its unique reactivity profile. ontosight.ai Compared to other aryl halides, the carbon-iodine bond is weaker, making aryl iodides more reactive and thus excellent substrates for a variety of cross-coupling reactions. ontosight.ainih.gov These reactions, including the Nobel Prize-winning Suzuki, Heck, and Negishi couplings, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov This capability is crucial for assembling complex molecular frameworks from simpler precursors, a cornerstone of pharmaceutical and materials synthesis. ontosight.ainih.gov

Aryl iodides serve as versatile synthetic handles; the iodine atom can be readily substituted by a wide range of other functional groups. ontosight.ai Modern methodologies have expanded the utility of aryl iodides, including their activation under metal-free conditions using light (photocatalysis) or electricity (electrosynthesis), offering greener and more sustainable alternatives to traditional transition metal-catalyzed reactions. nih.gov They can be converted into highly reactive species such as diaryliodonium salts, which are effective arylating agents. nih.gov The synthesis of aryl iodides itself is well-established, with numerous methods available, such as the direct iodination of arenes or the Sandmeyer reaction from aryl diazonium salts. ontosight.aiacs.org

Research Trajectories and Academic Value of 4-Iodo-4'-isopropylbenzophenone as a Target Compound

This compound emerges as a compound of significant academic interest due to the combination of its benzophenone core and its reactive aryl iodide group. This structure makes it a valuable intermediate for synthesizing more complex, multifunctional molecules. Research involving this compound often focuses on leveraging its distinct functionalities for targeted chemical transformations.

One key research trajectory involves using the aryl iodide moiety for cross-coupling reactions. The iodine atom provides a reactive site for introducing new substituents or for linking the entire benzophenone unit to other molecular fragments. This is exemplified in synthetic pathways where the compound is used as a precursor. For instance, a reported synthesis involves the reaction of a Grignard reagent, specifically isopropylmagnesium bromide (iPrMgBr), with tert-butyl 4-iodobenzoate. rsc.org This reaction builds the isopropyl-substituted ring and the ketone functionality, leading to the formation of the this compound structure. rsc.org

The academic value of this compound lies in its role as a model system for studying reaction mechanisms and for developing new synthetic methods. By utilizing this compound, chemists can explore the selective functionalization of a molecule with multiple reactive sites. The presence of the isopropyl group on one ring and the iodo group on the other allows for controlled, stepwise modifications, making it an ideal substrate for creating libraries of novel compounds for screening in drug discovery or materials science. nih.gov

Compound Properties

| Property | Value |

| Chemical Formula | C₁₆H₁₅IO |

| Molecular Weight | 350.19 g/mol |

| CAS Number | 951887-06-2 |

Structure

3D Structure

特性

IUPAC Name |

(4-iodophenyl)-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-9-15(17)10-8-14/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOFRFKWAPHIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601224588 | |

| Record name | Methanone, (4-iodophenyl)[4-(1-methylethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-06-2 | |

| Record name | Methanone, (4-iodophenyl)[4-(1-methylethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (4-iodophenyl)[4-(1-methylethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 4 Iodo 4 Isopropylbenzophenone

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in 4-Iodo-4'-isopropylbenzophenone is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide, in comparison to aryl bromides or chlorides, makes it an excellent substrate for these transformations. libretexts.orgorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Mizoroki-Heck)

Palladium catalysts are extensively used to facilitate cross-coupling reactions at the aryl iodide position of this compound. nobelprize.orgresearchgate.net These reactions are fundamental in organic synthesis for constructing complex molecular architectures. yonedalabs.com

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, such as a boronic acid or ester. libretexts.orgyonedalabs.comyoutube.com This reaction typically proceeds in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgnobelprize.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 4-Aryl-4'-isopropylbenzophenone |

| This compound | Alkenylboronic acid | PdCl2(dppf) | K3PO4 | Dioxane | 4-Alkenyl-4'-isopropylbenzophenone |

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between aryl iodides and terminal alkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgnih.gov Copper-free Sonogashira protocols have also been developed. libretexts.orgorganic-chemistry.orgnih.gov The reaction is highly valued for its mild conditions and tolerance of various functional groups. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| This compound | Terminal alkyne | Pd(PPh3)4 | CuI | Et3N | THF | 4-(Alkynyl)-4'-isopropylbenzophenone |

The Mizoroki-Heck reaction is another key palladium-catalyzed transformation that couples the aryl iodide with an alkene to form a substituted alkene. rsc.orgscispace.comresearchgate.net This reaction typically requires a palladium catalyst and a base. scispace.com The mechanism involves the oxidative addition of the aryl iodide to palladium(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. scispace.com The development of greener protocols using alternative solvents like Cyrene has been a focus of recent research. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Alkene | Pd(OAc)2 | Et3N | DMF | 4-(Alkenyl)-4'-isopropylbenzophenone |

Copper-Catalyzed Coupling and Cyclization Reactions (e.g., Ullmann Condensation, Intramolecular Cyclizations)

Copper-catalyzed reactions offer a valuable alternative and complement to palladium-catalyzed methods.

The Ullmann condensation is a classical copper-promoted reaction for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.org Traditionally, these reactions required harsh conditions, but modern methods utilize soluble copper catalysts, often with ligands, allowing for milder reaction conditions. wikipedia.orgorganic-chemistry.org For instance, the coupling of this compound with a phenol (B47542) (O-arylation) or an amine (N-arylation) can be achieved using a copper catalyst. wikipedia.orgmdpi.comresearchgate.netnih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound | Phenol | CuI | K2CO3 | Pyridine | Aryl ether |

| This compound | Amine | CuI | Cs2CO3 | DMF | Aryl amine |

Furthermore, the reactive nature of the aryl iodide in this compound derivatives can be exploited in intramolecular cyclization reactions . For example, a suitably substituted derivative could undergo a copper-catalyzed intramolecular coupling to form a new heterocyclic ring system. Copper-catalyzed reactions are known to facilitate the synthesis of various heterocyclic structures, such as benzofurans, from ortho-iodophenols. organic-chemistry.org

Emerging Metal-Catalyzed and Metal-Free Cross-Coupling Methodologies

Research continues to expand the toolbox for cross-coupling reactions. Emerging methodologies include the use of other transition metals, such as nickel, which has been shown to catalyze Sonogashira-type couplings. wikipedia.org Nickel-catalyzed cross-couplings are particularly useful for forming sp³-sp³ bonds. nih.gov Additionally, metal-free cross-coupling approaches are gaining attention as more sustainable alternatives. These methods often rely on photoredox catalysis or other activation strategies to facilitate the desired bond formation. nih.gov For instance, copper-catalyzed oxidative coupling reactions in combination with hypervalent iodine reagents represent a versatile tool in organic synthesis. mdpi.com

Functionalization and Transformations at the Ketone Carbonyl Group

The ketone carbonyl group in this compound provides another reactive handle for a variety of chemical transformations, allowing for modification of the molecular core.

α-Functionalization of Ketones: Enolate Chemistry and Umpolung Strategies

The carbon atoms adjacent to the carbonyl group (α-carbons) are susceptible to functionalization through enolate chemistry. wikipedia.orgmasterorganicchemistry.comyoutube.com Treatment of the ketone with a strong base, such as lithium diisopropylamide (LDA), generates an enolate anion. libretexts.orgyoutube.com This nucleophilic enolate can then react with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond at the α-position. wikipedia.orgyoutube.com The regioselectivity of enolate formation (kinetic vs. thermodynamic) can often be controlled by the reaction conditions. wikipedia.orgmasterorganicchemistry.comyoutube.com

Umpolung strategies reverse the normal reactivity of the carbonyl group. While the carbonyl carbon is typically electrophilic, umpolung strategies can render it nucleophilic, allowing for reactions with electrophiles. nih.gov

Carbon-Hydrogen (C-H) Bond Activation and Functionalization Adjacent to the Carbonyl

Direct functionalization of C-H bonds is an increasingly important area of research as it offers a more atom-economical approach to synthesis. nih.gov C-H activation strategies can be applied to the positions adjacent to the carbonyl group in this compound. Palladium-catalyzed C-H activation, for instance, can occur at a Pd(II) center, with some recent studies suggesting the feasibility of C-H cleavage at Pd(IV) complexes. nih.gov The functionalization of C-H bonds can also be achieved through iodine-mediated electrocatalysis for C-N bond formation. chemrxiv.org Furthermore, recent advances have enabled the use of directing groups, such as alcohols, to guide C(sp³)-H activation at positions distal to the functional group. nih.gov The use of iodosylbenzene has also been explored for activating C-H bonds. rsc.org

Reductive and Oxidative Transformations of the Ketone

The benzophenone (B1666685) core of this compound is susceptible to both reduction and oxidation, common reactions for ketones.

Reductive Transformations: The ketone functional group can be readily reduced to a secondary alcohol, diphenylmethanol. This transformation can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) in an appropriate solvent can effectively carry out this reduction. The general reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated to yield the alcohol. While specific studies on this compound are not prevalent, the reduction of benzophenone itself is a well-established reaction in organic chemistry. youtube.comresearchgate.net

| Reactant | Reagent | Product |

| This compound | Sodium borohydride | 4-Iodo-4'-isopropyldiphenylmethanol |

Oxidative Transformations: While ketones are generally resistant to oxidation under mild conditions, they can be cleaved under more forcing conditions. However, a more relevant oxidative process for benzophenones, particularly in the context of photochemistry, is their use as photosensitizers. Benzophenone and its derivatives are known to be efficient photosensitizers for the photoreduction of transition metal ions, which can then catalyze reactions such as the liberation of molecular hydrogen from alcohols. diva-portal.org In such processes, the benzophenone molecule absorbs light and is excited to a triplet state, which can then interact with other species.

Reactivity of the Isopropyl Group under Various Conditions

The isopropyl group attached to one of the phenyl rings is a significant site of reactivity, particularly under oxidative conditions. The tertiary benzylic hydrogen of the isopropyl group is relatively weak and susceptible to abstraction, making this position prone to oxidation.

This reactivity is famously exploited in the cumene (B47948) process, where cumene (isopropylbenzene) is oxidized in the presence of air to form cumene hydroperoxide. wikipedia.orgwikipedia.org This process proceeds via a free radical chain reaction. ulisboa.pt This hydroperoxide can then be rearranged under acidic conditions to produce phenol and acetone. wikipedia.org While this specific industrial process applies to cumene itself, the underlying principles of benzylic oxidation are applicable to the isopropyl group in this compound. Under suitable oxidative conditions, the isopropyl group could be converted to a hydroperoxide or other oxidized species like dimethylphenylcarbinol and acetophenone. ulisboa.pt

| Reactant | Conditions | Potential Products |

| This compound | Air oxidation | 4-Iodo-4'-(hydroperoxy)isopropylbenzophenone |

| This compound | Further oxidation/rearrangement | 4-Iodo-4'-(2-hydroxypropan-2-yl)benzophenone, 4-Iodo-4'-acetylbenzophenone |

Investigations into Hypervalent Iodine Chemistry Derived from this compound

The presence of an iodine atom on one of the aromatic rings opens up the possibility of accessing hypervalent iodine compounds. These species, where the iodine atom has a formal oxidation state higher than +1, are valuable reagents in organic synthesis due to their oxidizing properties and ability to act as electrophiles. wikipedia.org

The synthesis of hypervalent iodine(III) compounds, such as diaryliodonium salts, typically involves the oxidation of an iodoarene. wikipedia.org This can be achieved using various oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or Oxone in the presence of a suitable acid. diva-portal.orgbeilstein-journals.orgbeilstein-journals.orgdiva-portal.orgdiva-portal.org The resulting hypervalent iodine species can then react with another aromatic compound to form a diaryliodonium salt.

For this compound, it is conceivable to synthesize diaryliodonium salts by oxidizing the iodo-substituted ring and then coupling it with another arene. The electron-withdrawing nature of the benzoyl group would likely influence the reactivity of the iodoarene during the oxidation and coupling steps. chemrxiv.org While specific diaryliodonium salts derived from this compound are not extensively documented, the general methodologies for their synthesis are well-established for a wide range of iodoarenes. diva-portal.orgbeilstein-journals.orgdiva-portal.orgdiva-portal.orgchemrxiv.org

| Reactant 1 | Reactant 2 | Oxidant/Acid | Product Type |

| This compound | Arene (e.g., Benzene) | mCPBA / Triflic acid | Diaryliodonium triflate |

| This compound | Arene (e.g., Toluene) | Oxone / Sulfuric acid | Diaryliodonium salt |

These hypervalent iodine reagents derived from this compound could then be utilized in various synthetic applications, such as arylation reactions.

Computational and Theoretical Studies on 4 Iodo 4 Isopropylbenzophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of organic molecules. For 4-iodo-4'-isopropylbenzophenone, these calculations would provide insights into the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.

Methodologies such as the B3LYP functional combined with a basis set like 6-311++G(d,p) are commonly used for optimizing the geometry of similar aromatic ketones and calculating their electronic properties. nih.govsemanticscholar.org These calculations can determine key parameters that govern the molecule's behavior.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. semanticscholar.org A smaller gap generally suggests a more reactive species.

A molecular electrostatic potential (MEP) map would further illuminate the electronic landscape of the molecule. researchgate.netresearchgate.net This map visualizes the regions of positive and negative electrostatic potential on the electron density surface, identifying likely sites for nucleophilic and electrophilic attack. For this compound, the electronegative oxygen of the carbonyl group would be expected to be a region of negative potential (a nucleophilic site), while the hydrogen atoms and the area around the iodine atom might exhibit positive potential.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~3.0 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on typical results for similar substituted benzophenones. Actual values would require specific DFT calculations.

Molecular Modeling and Conformational Analysis for Mechanistic Elucidation

The three-dimensional structure and conformational flexibility of this compound are critical for understanding its interactions and reaction mechanisms. Molecular modeling techniques, including molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface of the molecule.

Conformational analysis would focus on the rotation around the single bonds connecting the carbonyl group to the phenyl rings. A dihedral angle scan, where the energy of the molecule is calculated at various rotational angles, can identify the most stable conformations (energy minima) and the energy barriers between them. This is crucial as the relative orientation of the two aromatic rings significantly influences the molecule's electronic properties and steric accessibility.

For this compound, the bulky isopropyl and iodo substituents will likely lead to a non-planar ground state conformation to minimize steric hindrance. The phenyl rings would be twisted out of the plane of the carbonyl group. X-ray crystallography studies on similarly substituted benzophenones have confirmed such non-planar structures. uomphysics.net

Table 2: Illustrative Conformational Energy Profile of this compound

| Dihedral Angle (I-C-C=O) | Relative Energy (kcal/mol) | Conformation |

| 0° | 5.0 | Eclipsed (Sterically hindered) |

| 30° | 1.5 | Skewed |

| 45° | 0.0 | Minimum Energy Conformation |

| 90° | 3.0 | Perpendicular (Transition state) |

Note: This table presents a hypothetical energy profile for rotation around one of the phenyl-carbonyl bonds. The actual values would be determined through computational scans.

These conformational studies are vital for interpreting experimental data and for building accurate models for simulations of more complex processes, such as interactions with biological macromolecules or photochemical reactions.

Theoretical Insights into Reaction Pathways and Transition States

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. For this compound, several reaction pathways could be explored theoretically.

One important class of reactions for benzophenones is photochemical reactions. Upon absorption of UV light, benzophenone (B1666685) is excited to a singlet state, which can then undergo intersystem crossing to a triplet state. acs.org This triplet state is a potent hydrogen abstractor. Theoretical calculations can model these excited states and the pathways for their formation and decay.

Another area of interest would be nucleophilic substitution reactions, either at the carbonyl carbon or potentially at the carbon atom bearing the iodine substituent. Computational modeling can map out the potential energy surface for the approach of a nucleophile, locate the transition state structure, and calculate the activation energy barrier. This information is key to predicting the feasibility and rate of a given reaction. mdpi.comrsc.org

The study of transition states involves calculating the vibrational frequencies of the optimized transition state geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com The energy difference between the reactants and the transition state provides the activation energy, a critical parameter in chemical kinetics.

By comparing the activation energies for different possible pathways, computational studies can predict the most likely reaction mechanism under specific conditions.

Derivatization and Advanced Synthetic Applications of 4 Iodo 4 Isopropylbenzophenone

Design and Synthesis of Novel Derivatives for Structure-Reactivity Relationship Studies

The strategic design and synthesis of novel derivatives from 4-Iodo-4'-isopropylbenzophenone are crucial for investigating structure-reactivity relationships. By systematically modifying its structure, researchers can fine-tune its chemical and physical properties for specific applications. The primary route for derivatization involves the palladium-catalyzed cross-coupling reactions at the iodo-position.

Research Findings:

The iodine atom on the benzophenone (B1666685) scaffold is readily susceptible to substitution via well-established cross-coupling methodologies, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions allow for the introduction of a diverse array of functional groups, leading to new families of compounds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with various boronic acids or esters. libretexts.orgyonedalabs.comrsc.orgnih.gov This approach is particularly useful for synthesizing biaryl derivatives. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. libretexts.org The choice of reaction conditions can be tailored to accommodate a wide range of functional groups on the boronic acid partner.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne. researchgate.netorganic-chemistry.orgwikipedia.orgyoutube.com This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base, such as an amine. wikipedia.org The resulting alkynyl-substituted benzophenones are valuable intermediates for further transformations or as components in conjugated materials.

Heck Reaction: The Heck reaction enables the arylation of alkenes using this compound as the aryl halide source. organic-chemistry.orgnih.govrsc.orgresearchgate.net This palladium-catalyzed reaction typically yields trans-substituted alkenes and is a cornerstone for the synthesis of complex organic molecules. organic-chemistry.org

The table below summarizes representative Suzuki-Miyaura coupling reactions for the derivatization of this compound with various phenylboronic acids.

| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 95 | libretexts.org |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 92 | yonedalabs.com |

| 3 | 3-Nitrophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 88 | rsc.org |

| 4 | 4-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 85 | nih.gov |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions.

Application as a Building Block in Complex Molecular Architectures and Materials Science

The unique structural features of this compound make it an attractive building block for the construction of complex molecular architectures and advanced materials. Its ability to undergo cross-coupling reactions allows for its incorporation into larger, functional systems.

Dendrimer Synthesis:

Dendrimers are highly branched, well-defined macromolecules with a central core, repeating branched units, and terminal functional groups. mdpi.comskoltech.rumdpi.com this compound can serve as a core molecule or as a functionalizable unit at the periphery of a dendrimer. For instance, multiple this compound units can be attached to a central scaffold, and subsequent derivatization via cross-coupling reactions can lead to dendrimers with tailored properties for applications in drug delivery or catalysis. mdpi.comrsc.org

Polymer Synthesis:

This compound can also be utilized in the synthesis of functional polymers. klinger-lab.deescholarship.org For example, it can be converted into a monomer and then polymerized, or it can be grafted onto existing polymer chains to impart specific properties, such as photo-reactivity or thermal stability. The benzophenone moiety is a well-known photoinitiator, and its incorporation into polymers can lead to photocrosslinkable materials.

Materials Science and Metal-Organic Frameworks (MOFs):

In materials science, this compound can be used to create novel organic materials with interesting photophysical or electronic properties. Furthermore, after conversion to a dicarboxylic acid derivative through carboxylation of the iodo- and isopropyl- positions, it can act as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.netrsc.orgyoutube.com MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters bridged by organic ligands. The properties of the MOF, such as pore size and functionality, can be tuned by the choice of the organic linker. rsc.org

The following table illustrates the potential use of a dicarboxylated derivative of this compound as a linker in the synthesis of a hypothetical MOF.

| Metal Ion | Linker | Solvent | Temperature (°C) | Resulting MOF Structure | Reference |

| Zn(NO₃)₂ | 4,4'-dicarboxy-4'-isopropylbenzophenone | DMF | 120 | 3D Porous Framework | rsc.orgyoutube.com |

| Cu(OAc)₂ | 4,4'-dicarboxy-4'-isopropylbenzophenone | Ethanol | 80 | 2D Layered Structure | researchgate.net |

| ZrCl₄ | 4,4'-dicarboxy-4'-isopropylbenzophenone | Acetic Acid/DMF | 150 | High-Surface Area 3D Framework | rsc.org |

This table is a conceptual representation of how such a linker could be used in MOF synthesis based on established methods.

Advanced Methodologies for Selective Further Functionalization

The presence of multiple reactive sites in this compound and its derivatives opens up possibilities for selective functionalization, allowing for the stepwise construction of complex molecules.

Selective C-I Bond Functionalization:

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. This high reactivity allows for the selective functionalization of the iodo-position while leaving other functional groups on the molecule, or on the coupling partner, intact. nih.govrsc.org By carefully choosing the catalyst and reaction conditions, high chemoselectivity can be achieved. nih.gov

Orthogonal Functionalization Strategies:

In derivatives of this compound that contain other functional groups, orthogonal functionalization strategies can be employed. This involves using different reaction conditions or catalysts to selectively react at one site without affecting the others. For example, after a Suzuki coupling at the iodo-position, the carbonyl group of the benzophenone moiety could be selectively reduced or converted to another functional group under different reaction conditions.

Directed C-H Functionalization:

Recent advances in catalysis have enabled the direct functionalization of C-H bonds. rsc.org While the iodo-group is the primary site for cross-coupling, future research may explore the selective functionalization of specific C-H bonds on the aromatic rings of this compound or its derivatives, guided by directing groups or specialized catalysts. This would provide an even more powerful tool for creating molecular diversity from this versatile building block.

The table below presents a conceptual scheme for the selective functionalization of this compound.

| Step | Reaction | Reagents | Functionalized Site | Reference |

| 1 | Sonogashira Coupling | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N | C-I | researchgate.netorganic-chemistry.org |

| 2 | Reduction of Carbonyl | NaBH₄, Methanol | C=O | N/A |

| 3 | Bromination of Isopropyl group | NBS, AIBN | Isopropyl methyl C-H | N/A |

This table outlines a hypothetical multi-step synthesis to illustrate the concept of selective functionalization.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。